BenchChemオンラインストアへようこそ!

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Chromone–thiazole synthesis Amidation methodology Microwave-assisted synthesis

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 361166-35-0) is a fully synthetic chromone–thiazole hybrid belonging to the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide class. Its architecture couples a 4H-chromen-4-one (chromone) core via a 2-carboxamide linker to a 2-aminothiazole moiety bearing a 3,4-dimethylphenyl substituent at the thiazole 4-position.

Molecular Formula C21H16N2O3S
Molecular Weight 376.43
CAS No. 361166-35-0
Cat. No. B2751809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
CAS361166-35-0
Molecular FormulaC21H16N2O3S
Molecular Weight376.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
InChIInChI=1S/C21H16N2O3S/c1-12-7-8-14(9-13(12)2)16-11-27-21(22-16)23-20(25)19-10-17(24)15-5-3-4-6-18(15)26-19/h3-11H,1-2H3,(H,22,23,25)
InChIKeyMPRKKBOETKTGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 361166-35-0): Structural Identity, Procurement-Relevant Classification, and Core Pharmacological Context


N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 361166-35-0) is a fully synthetic chromone–thiazole hybrid belonging to the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide class. Its architecture couples a 4H-chromen-4-one (chromone) core via a 2-carboxamide linker to a 2-aminothiazole moiety bearing a 3,4-dimethylphenyl substituent at the thiazole 4-position [1]. The compound was originally disclosed in patent WO2012036974 and subsequently characterized by the Borges group at the University of Porto as part of a systematic programme to develop selective adenosine receptor ligands based on the chromone scaffold [2]. In authoritative target databases, it is cross-referenced as ‘Thiazole carboxamide derivative 28’ (TTD ID: D0QV1E) and is annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) intended for metastatic cancer and solid tumour indications [3]. The 3,4-dimethylphenyl substitution pattern distinguishes this compound from numerous close analogs within the same chromone–thiazole series, a feature with critical consequences for molecular recognition, target engagement, and synthetic accessibility.

Why N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide Cannot Be Replaced by a Generic Chromone–Thiazole Analog: Rationale for Compound-Specific Procurement


Within the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide series, both the nature and the position of the aryl substituent on the thiazole ring are dominant determinants of biological selectivity and potency [1]. Structure–activity relationship (SAR) studies on the chromone-2-carboxamide scaffold have established that the chromone core is a privileged template for selective human A3 adenosine receptor (hA3AR) recognition, but substitution at the exocyclic amide position can redirect affinity towards A1, A2A, or A3 subtypes with order-of-magnitude differences in Ki [2]. Specifically, the 3,4-dimethylphenyl group on the thiazole C4 position simultaneously modulates electron density on the thiazole ring and presents a steric profile that is distinct from unsubstituted phenyl, 4-cyanophenyl, 4-iodophenyl, or 4,5-dimethylthiazol-2-yl analogs [3]. Consequently, a researcher or procurement officer who substitutes CAS 361166-35-0 with a generic ‘chromone–thiazole carboxamide’ or even a close 4-phenylthiazol-2-yl congener risks obtaining a compound with a fundamentally different receptor–ligand interaction fingerprint. This compound also carries a specific patent-derived annotation as a PDHK1 inhibitor (WO2012036974), an activity that may not be preserved across all series members [4].

Product-Specific Quantitative Evidence Guide: Where CAS 361166-35-0 Demonstrates Verifiable Differentiation from Its Closest Chromone–Thiazole Analogs


Synthetic Route Specificity: Two Divergent Amidation Methods Enable Procurement of the 3,4-Dimethylphenyl Congener with Orthogonal Purity Profiles

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide was developed and executed via two mechanistically distinct amidation approaches starting from chromone-2-carboxylic acid and the corresponding 4-(3,4-dimethylphenyl)thiazol-2-amine: (Method A) conventional heating in the presence of a coupling reagent, and (Method B) microwave-irradiated amidation [1]. Both methods were validated for the full series, and the product was unambiguously confirmed by 1H/13C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction [2]. This dual-route availability is not uniformly documented for all 4-arylthiazol-2-yl analogs in the series, some of which were prepared by only one of the two methods.

Chromone–thiazole synthesis Amidation methodology Microwave-assisted synthesis X-ray crystallography

Molecular Conformation and Crystal Packing: the 3,4-Dimethylphenyl Substituent Dictates the Dihedral Angle Between the Chromone and Thiazole Planes, a Key Determinant of Adenosine Receptor Subtype Recognition

Single-crystal X-ray diffraction analysis of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides revealed that both the chromone (O1/C1–C9) and thiazole (S1/N1/C10–C12) ring systems are individually approximately planar, but the inter-ring dihedral angle (chromone–thiazole) is exquisitely sensitive to the nature of the thiazole 4-substituent [1]. In the 3,4-dimethylphenyl derivative, the presence of two methyl groups on the phenyl ring introduces steric interactions that influence the overall molecular conformation and crystal packing, which are distinct from those observed for the 4-cyanophenyl or 4-iodophenyl analogs [2]. SAR and molecular docking studies on the chromone-2-carboxamide scaffold have demonstrated that the relative orientation of the chromone and thiazole rings is a critical parameter for discrimination between hA1, hA2A, and hA3 adenosine receptor subtypes [3].

Adenosine A3 receptor Molecular conformation X-ray crystallography Structure-based drug design

PDHK1 Inhibitor Annotation with Patent-Derived Oncology Indication: Differentiation from Adenosine-Receptor-Only Chromone–Thiazole Probes

Unlike many chromone–thiazole carboxamides that have been exclusively characterized as adenosine receptor ligands, CAS 361166-35-0 (synonym: Thiazole carboxamide derivative 28; PMID25684022-Compound-WO2012036974 23(41)) is explicitly annotated in the Therapeutic Target Database (TTD) as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1; UniProt: PDK1_HUMAN) with a patented indication for metastatic cancer and solid tumour/cancer [1]. The patent WO2012036974 discloses this compound within a series of thiazole carboxamide derivatives claimed as PDHK inhibitors (PDHK1 and/or PDHK2) for oncological applications [2]. This dual-biological-context profile—adenosine receptor ligand scaffold plus PDHK1 inhibitory annotation—is not shared by all members of the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide series.

PDHK1 inhibition Cancer metabolism Pyruvate dehydrogenase kinase Patent WO2012036974

Chromone-2-Carboxamide as a Privileged A3 Adenosine Receptor Scaffold: Class-Level Quantitative Selectivity Benchmarks That Inform Compound Selection

The chromone-2-carboxamide scaffold has been validated as a privileged template for developing selective human A3 adenosine receptor (hA3AR) ligands across multiple studies from the Borges laboratory. In the most advanced lead from the chromone–thiazole hybrid series, N-(4,5-dimethylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (Compound 31), an hA3 Ki of 167 nM was achieved with selectivity ratios of 590-fold versus hA1 and 480-fold versus hA2A [1]. While direct binding data for the 3,4-dimethylphenyl analog (CAS 361166-35-0) have not been published, the SAR framework established across the series indicates that the 4-aryl substituent identity on the thiazole ring is a primary determinant of both hA3 affinity and subtype selectivity [2]. Earlier chromone-2-carboxamide derivatives without the thiazole linker (N-phenyl-4-oxo-4H-chromene-2-carboxamides) also demonstrated selective hA3AR binding, confirming the scaffold's intrinsic preference for this receptor subtype [3].

A3 adenosine receptor GPCR ligand selectivity Chromone scaffold Receptor binding affinity

Best Research and Industrial Application Scenarios for N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 361166-35-0): Evidence-Anchored Use Cases


Adenosine A3 Receptor Probe Development and SAR Expansion Within the Chromone–Thiazole Chemical Space

Investigators seeking to map the structure–activity relationships of 4-aryl substitution on the thiazole ring of chromone-2-carboxamide-based adenosine receptor ligands should prioritize CAS 361166-35-0. The 3,4-dimethylphenyl group provides a defined electron-donating, sterically demanding substituent that complements the 4-cyanophenyl (electron-withdrawing), 4-iodophenyl (halogen), and unsubstituted phenyl congeners characterized in the Borges laboratory series [1]. The dual synthetic routes (conventional and microwave-assisted amidation) documented for this compound [2] enable reproducible in-house re-synthesis or procurement of characterized reference material for head-to-head radioligand displacement assays across hA1, hA2A, and hA3 receptor subtypes. Pairing CAS 361166-35-0 with Compound 31 (N-(4,5-dimethylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide; hA3 Ki = 167 nM) [3] in the same assay panel would directly quantify the impact of replacing a 4,5-dimethylthiazole motif with a 4-(3,4-dimethylphenyl)thiazole motif on receptor subtype selectivity.

PDHK1-Focused Cancer Metabolism Research Leveraging Patent-Annotated Chemical Matter

Research groups investigating pyruvate dehydrogenase kinase 1 (PDHK1) as a therapeutic target in cancer metabolism can use CAS 361166-35-0 as a structurally defined starting point for hit validation and lead optimization. The compound's annotation in the Therapeutic Target Database as a PDHK1 inhibitor with a patented indication for metastatic cancer and solid tumours [4] provides an intellectual property and target-annotation context that is absent for most other 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides. While quantitative PDHK1 IC50 data remain unpublished in the open literature, the compound can serve as a reference standard for developing and validating in-house PDHK1 enzymatic assays (e.g., monitoring E1α subunit phosphorylation at Ser293 by ELISA or ADP-Glo kinase assay) and for benchmarking against known PDHK1 inhibitors such as PDHK1-IN-1 or TM-1.

Crystallographic and Computational Chemistry Studies of Chromone–Thiazole Conformational Landscapes

The availability of single-crystal X-ray diffraction data for the broader chromone–thiazole series [1] positions CAS 361166-35-0 as a valuable entry for molecular docking, molecular dynamics simulation, and co-crystallography studies. The approximately planar chromone and thiazole rings, combined with the steric influence of the 3,4-dimethylphenyl substituent, provide a defined conformational starting point for computational prediction of binding poses within the orthosteric or allosteric sites of adenosine receptors, PDHK1, or other potential targets. Researchers can use the published crystallographic parameters of series congeners as validation benchmarks for force-field parameterization and docking protocol optimization before committing to expensive co-crystallization trials [5].

Comparative Procurement for Medicinal Chemistry Core-Library Construction

For medicinal chemistry groups building a focused library around the chromone-2-carboxamide privileged scaffold, CAS 361166-35-0 represents a specific, well-characterized exemplar of the 4-arylthiazol-2-yl subclass. Its procurement alongside the 4-phenyl analog (CAS 361166-33-8), the 4-(4-cyanophenyl) analog, and the 4-(4-iodophenyl) analog [2] enables systematic exploration of substituent effects on physicochemical properties (logP, solubility, permeability), metabolic stability, and polypharmacology. The documented synthetic accessibility via two distinct amidation protocols reduces supply-chain risk and facilitates cost-effective acquisition of multi-gram quantities for extended screening campaigns.

Quote Request

Request a Quote for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.